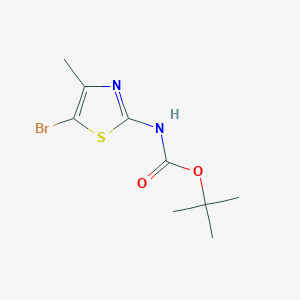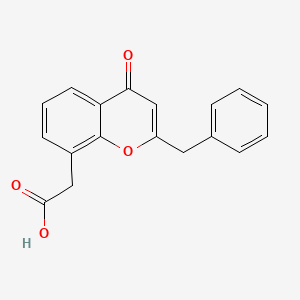
1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbonitrile is a synthetic organic compound that belongs to the class of indole derivatives It is characterized by the presence of a chloro and fluoro substituent on the benzyl group, which is attached to the indole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzyl chloride and indole-3-carbonitrile.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The 2-chloro-6-fluorobenzyl chloride is added to a solution of indole-3-carbonitrile and the base in the solvent. The mixture is then heated to a temperature of around 80-100°C for several hours to facilitate the nucleophilic substitution reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.
化学反应分析
Types of Reactions: 1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of indole-3-carboxylic acids.
Reduction: Formation of primary amines.
科学研究应用
1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.
作用机制
The mechanism of action of 1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance the compound’s binding affinity and selectivity towards these targets. The indole ring plays a crucial role in stabilizing the compound’s interaction with the target proteins, leading to the modulation of biological pathways.
相似化合物的比较
- 1-(2-Chloro-6-fluorobenzyl)piperazine
- 2-Chloro-6-fluorobenzyl chloride
- 2-Chloro-6-fluorobenzyl bromide
Comparison: 1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbonitrile is unique due to the presence of the indole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The indole ring enhances the compound’s stability and interaction with biological targets, making it a valuable scaffold in drug discovery and materials science.
属性
分子式 |
C16H10ClFN2 |
|---|---|
分子量 |
284.71 g/mol |
IUPAC 名称 |
1-[(2-chloro-6-fluorophenyl)methyl]indole-3-carbonitrile |
InChI |
InChI=1S/C16H10ClFN2/c17-14-5-3-6-15(18)13(14)10-20-9-11(8-19)12-4-1-2-7-16(12)20/h1-7,9H,10H2 |
InChI 键 |
SHVIPTZZLSJHSM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC=C3Cl)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



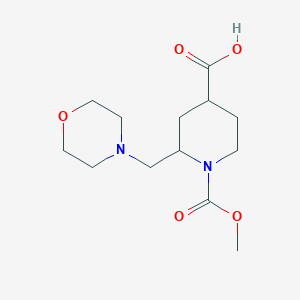
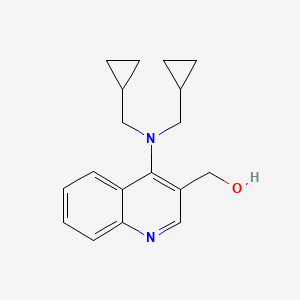
![3-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-methylquinazolin-4-one](/img/structure/B11840873.png)

![3-Iodoimidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B11840880.png)
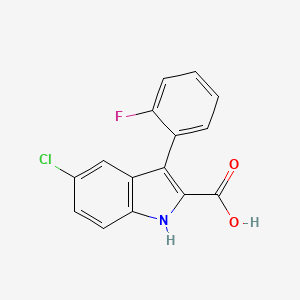

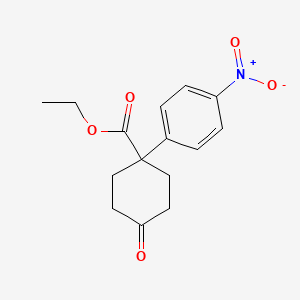
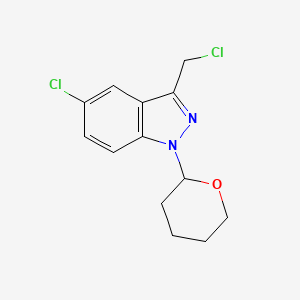

![6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol](/img/structure/B11840933.png)
